molecular formula C9H7N3O2S B055830 N'-(1,3-benzothiazol-2-yl)oxamide CAS No. 114354-20-0

N'-(1,3-benzothiazol-2-yl)oxamide

Cat. No. B055830
CAS RN: 114354-20-0
M. Wt: 221.24 g/mol
InChI Key: VQDHCBNTGMHIRX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)oxamide, also known as BTO, is a chemical compound with potential applications in scientific research. It is a heterocyclic compound that contains a benzothiazole ring and an oxamide group. BTO has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.

Mechanism of Action

N'-(1,3-benzothiazol-2-yl)oxamide inhibits the activity of protein tyrosine phosphatases by binding to the active site of the enzyme. This prevents the enzyme from dephosphorylating its substrates, which can lead to altered cell signaling and regulation.
Biochemical and Physiological Effects:
N'-(1,3-benzothiazol-2-yl)oxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. N'-(1,3-benzothiazol-2-yl)oxamide has also been shown to inhibit the migration and invasion of cancer cells, which can help prevent the spread of cancer to other parts of the body.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(1,3-benzothiazol-2-yl)oxamide in laboratory experiments is its potential as an anticancer agent. It has been shown to inhibit the growth of cancer cells, which makes it a promising candidate for further study. However, one limitation of using N'-(1,3-benzothiazol-2-yl)oxamide is its potential toxicity. Further studies are needed to determine the safety and efficacy of N'-(1,3-benzothiazol-2-yl)oxamide as a potential therapeutic agent.

Future Directions

There are several future directions for the study of N'-(1,3-benzothiazol-2-yl)oxamide. One potential direction is to investigate its potential as an anticancer agent in vivo, using animal models. Another direction is to study its potential as a therapeutic agent for other diseases, such as autoimmune disorders or neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of N'-(1,3-benzothiazol-2-yl)oxamide, as well as its potential side effects.

Synthesis Methods

N'-(1,3-benzothiazol-2-yl)oxamide can be synthesized using a variety of methods, including the reaction of 2-aminobenzothiazole with oxalyl chloride in the presence of triethylamine, or the reaction of 2-aminobenzothiazole with ethyl oxalyl chloride in the presence of triethylamine. The resulting product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N'-(1,3-benzothiazol-2-yl)oxamide has been studied for its potential applications in scientific research. It has been shown to inhibit the activity of protein tyrosine phosphatases, which are enzymes that play a role in cell signaling and regulation. N'-(1,3-benzothiazol-2-yl)oxamide has also been shown to inhibit the growth of cancer cells and may have potential as an anticancer agent.

properties

CAS RN

114354-20-0

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

N'-(1,3-benzothiazol-2-yl)oxamide

InChI

InChI=1S/C9H7N3O2S/c10-7(13)8(14)12-9-11-5-3-1-2-4-6(5)15-9/h1-4H,(H2,10,13)(H,11,12,14)

InChI Key

VQDHCBNTGMHIRX-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C(=O)N

synonyms

Oxamide, 2-benzothiazolyl- (6CI)

Origin of Product

United States

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